molecular formula C24H26N2O6S B11342116 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-ethoxybenzyl)-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

Cat. No.: B11342116
M. Wt: 470.5 g/mol
InChI Key: UJECXCXZALCVSL-UHFFFAOYSA-N
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Description

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiolane ring, an oxazole ring, and multiple aromatic groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the thiolane ring, followed by the introduction of the oxazole ring through cyclization reactions. The aromatic groups are then attached via substitution reactions. The final step involves the formation of the carboxamide group under controlled conditions, often using reagents like carbodiimides and amines.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxazole ring can be reduced under specific conditions to form dihydro-oxazole derivatives.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Electrophilic aromatic substitution can be achieved using reagents like bromine or nitric acid.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydro-oxazole derivatives, and various substituted aromatic compounds.

Scientific Research Applications

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The oxazole ring and aromatic groups play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-METHOXYPHENYL)METHYL]-5-(4-ETHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE
  • N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-HYDROXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE

Uniqueness

N-(11-DIOXO-1LAMBDA6-THIOLAN-3-YL)-N-[(4-ETHOXYPHENYL)METHYL]-5-(4-METHOXYPHENYL)-12-OXAZOLE-3-CARBOXAMIDE is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and development.

Properties

Molecular Formula

C24H26N2O6S

Molecular Weight

470.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-[(4-ethoxyphenyl)methyl]-5-(4-methoxyphenyl)-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C24H26N2O6S/c1-3-31-21-8-4-17(5-9-21)15-26(19-12-13-33(28,29)16-19)24(27)22-14-23(32-25-22)18-6-10-20(30-2)11-7-18/h4-11,14,19H,3,12-13,15-16H2,1-2H3

InChI Key

UJECXCXZALCVSL-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)C3=NOC(=C3)C4=CC=C(C=C4)OC

Origin of Product

United States

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